N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]furan-2-carboxamide
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Overview
Description
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]furan-2-carboxamide is a complex organic compound that features a unique structure combining isoquinoline and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a morpholinone derivative, which is then transformed into the desired isoquinoline structure through cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide
- (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanolato
Uniqueness
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]furan-2-carboxamide is unique due to its combination of isoquinoline and furan moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H24N2O6 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H24N2O6/c1-29-18-8-7-16(13-20(18)30-2)23(27-25(28)19-6-5-11-33-19)24-17-14-22(32-4)21(31-3)12-15(17)9-10-26-24/h5-14,23H,1-4H3,(H,27,28) |
InChI Key |
STZQSTSYRLJMKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)NC(=O)C4=CC=CO4)OC |
Origin of Product |
United States |
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